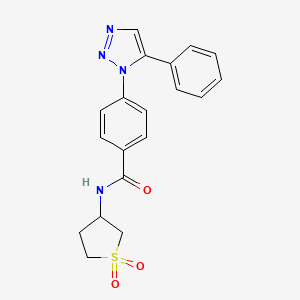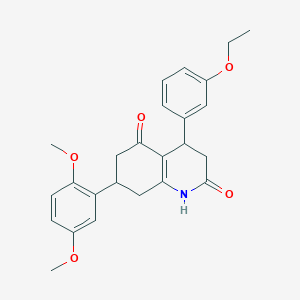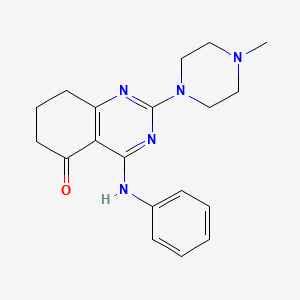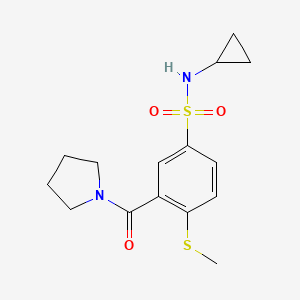
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine
Vue d'ensemble
Description
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine, also known as BPAP, is a novel psychoactive compound that has been gaining attention in the scientific community for its potential therapeutic applications. BPAP is a member of the benzodioxepine family of compounds and has been found to possess unique pharmacological properties that make it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
The exact mechanism of action of N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine is not fully understood, but it is believed to act on the dopaminergic and serotonergic systems in the brain. N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine has been found to increase the release of dopamine and serotonin in certain regions of the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine has been shown to have a number of biochemical and physiological effects, including increased dopamine and serotonin release, increased levels of brain-derived neurotrophic factor (BDNF), and increased activity of antioxidant enzymes. These effects may contribute to its neuroprotective and antidepressant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine in lab experiments is its relatively low toxicity compared to other psychoactive compounds. However, its high cost and limited availability may make it difficult to use in large-scale studies. In addition, the lack of a clear understanding of its mechanism of action may make it challenging to design experiments to test its therapeutic potential.
Orientations Futures
There are several potential future directions for research on N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine. One area of interest is its potential as a treatment for Parkinson's disease. Further studies are needed to investigate its neuroprotective effects in animal models of the disease. Another area of interest is its potential as a treatment for depression. Clinical trials are needed to determine whether N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine is effective in treating this disorder in humans. Finally, more research is needed to fully understand the mechanism of action of N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine and its potential therapeutic applications.
Applications De Recherche Scientifique
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study found that N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine has a significant antidepressant effect in animal models, suggesting that it may be useful in the treatment of depression. Another study found that N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)-2-propen-1-amine has a neuroprotective effect in a mouse model of Parkinson's disease, indicating that it may have potential as a treatment for this debilitating disorder.
Propriétés
IUPAC Name |
N-(1,5-dihydro-2,4-benzodioxepin-3-ylmethyl)prop-2-en-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-2-7-14-8-13-15-9-11-5-3-4-6-12(11)10-16-13/h2-6,13-14H,1,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRSHGYVZTQTQMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1OCC2=CC=CC=C2CO1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[5-(2-methyl-3-furyl)-4-(tetrahydro-2-furanylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4666571.png)
![ethyl 4-amino-3-[4-(dimethylamino)phenyl]-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B4666581.png)
![7-chloro-N-[2-fluoro-5-(trifluoromethyl)phenyl]-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4666584.png)

![N-{3-[N-(2-hydroxy-1-naphthoyl)ethanehydrazonoyl]phenyl}-4-methoxybenzamide](/img/structure/B4666617.png)


![N-2-biphenylyl-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4666628.png)
![N-cyclopentyl-2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazinecarbothioamide](/img/structure/B4666637.png)



![(1-amino-8,8-dimethyl-5-phenyl-8,9-dihydro-6H-furo[2,3-b]pyrano[4,3-d]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4666665.png)
![2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B4666671.png)